7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione
Description
Properties
IUPAC Name |
7-benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-22-15-16-12-11(13(20)17-14(21)18(12)2)19(15)9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPGFAUHQAODRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl, ethylsulfanyl, and methyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles like sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alkanes or alcohols.
Scientific Research Applications
7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by binding to receptor sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methylpurine-2,6-dione
- 7-Benzyl-8-decyloxy-3-methylpurine-2,6-dione
- 7-Benzyl-8-(2-hydroxy-ethylsulfanyl)-3-methylpurine-2,6-dione
Uniqueness
7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
This detailed article provides a comprehensive overview of 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure, characterized by a benzyl group at the 7th position, an ethylsulfanyl group at the 8th position, and a methyl group at the 3rd position of the purine ring, imparts distinct chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through receptor site interactions. These interactions can modulate various biochemical pathways, leading to observed biological effects such as anti-inflammatory and anticancer properties.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymes involved in critical metabolic pathways. For example, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammatory responses.
Anticancer Properties
7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins. This compound's ability to target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapeutics .
Comparative Analysis with Similar Compounds
The biological activity of 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione can be compared with similar compounds within the purine family. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Benzyl-8-(2-chloro-ethylsulfanyl)-3-methylpurine-2,6-dione | Structure | Moderate COX inhibition |
| 7-Benzyl-8-decyloxy-3-methylpurine-2,6-dione | Structure | Weak anticancer activity |
| 7-Benzyl-8-(2-hydroxy-ethylsulfanyl)-3-methylpurine-2,6-dione | Structure | Stronger receptor binding affinity |
This table illustrates that while all these compounds share a purine core structure, their substitution patterns significantly influence their biological activities.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione on various cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The study reported an IC50 value of approximately 15 µM for MCF-7 cells, indicating potent activity against this type of cancer.
Case Study: Anti-inflammatory Effects
Another research study focused on the anti-inflammatory potential of the compound using an animal model of arthritis. The administration of 7-Benzyl-8-ethylsulfanyl-3-methylpurine-2,6-dione resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
Q & A
Q. How should researchers document synthetic and analytical data to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
